molecular formula C19H18F4N2OS B2917875 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide CAS No. 1705197-77-8

7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide

Cat. No.: B2917875
CAS No.: 1705197-77-8
M. Wt: 398.42
InChI Key: UVIVUQIQNDSNSQ-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine atoms in the phenyl groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, including the formation of the thiazepane ring and the introduction of fluorine atoms. One common method involves the reaction of 2-fluorobenzylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by cyclization to form the thiazepane ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
  • 7-(2-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
  • 7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide

Uniqueness

The unique feature of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is the presence of fluorine atoms in both phenyl groups, which enhances its chemical stability and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2OS/c20-15-7-3-1-5-13(15)17-9-10-25(11-12-27-17)18(26)24-16-8-4-2-6-14(16)19(21,22)23/h1-8,17H,9-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIVUQIQNDSNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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